2-Imino-2,5-dihydro-1,3-oxazol-4-amine
Description
2-Imino-2,5-dihydro-1,3-oxazol-4-amine is a heterocyclic compound featuring a partially saturated oxazole core with an imino (-NH) group at position 2 and an amine (-NH2) at position 2. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
832134-03-9 |
|---|---|
Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2-imino-5H-1,3-oxazol-4-amine |
InChI |
InChI=1S/C3H5N3O/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) |
InChI Key |
LYUIPJPNURYSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=N)O1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2,5-dihydro-1,3-oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with an aldehyde in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2,5-dihydro-1,3-oxazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds. These products can have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
2-Imino-2,5-dihydro-1,3-oxazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery, particularly as an antimicrobial and anticancer agent.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Imino-2,5-dihydro-1,3-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. Its imino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical parameters of 2-Imino-2,5-dihydro-1,3-oxazol-4-amine with related heterocycles:
| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Functional Groups | Ring Saturation | Notable Substituents |
|---|---|---|---|---|---|
| This compound | C3H5N3O | 99.09 (calculated) | Imino, amine, oxazole | Partially (2,5-dihydro) | None (parent structure) |
| 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine | C4H4N6O2 | 168.12 | Dual oxadiazole rings, amines | Fully unsaturated | Amino groups at positions 3 and 5 |
| 5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | C10H12N2O | 176.22 | Amine, oxazole, methylphenyl | Partially (4,5-dihydro) | 4-Methylphenyl at position 5 |
| N-(3-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine | C22H16N4O2 | 369.39 | Benzoxazole, oxadiazole, aryl | Fully unsaturated | Aryl and methylphenyl substituents |
Key Observations :
- Ring Saturation: The dihydro-oxazole core in this compound introduces conformational flexibility compared to fully unsaturated analogs like oxadiazoles .
- Substituent Effects : Aryl-substituted analogs (e.g., benzoxazole derivatives in ) exhibit higher molecular masses and altered electronic profiles due to extended conjugation .
Reactivity
- Nucleophilicity: The amine group in this compound is more nucleophilic than in fully aromatic systems due to reduced electron withdrawal from the partially saturated ring .
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